N-phenyl-4-(4-phenylphenyl)aniline
Overview
Description
N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine is an aromatic amine compound characterized by a central benzene ring substituted with two phenyl groups and an additional phenyl group attached to the nitrogen atom. This compound belongs to the class of terphenyls, which are known for their unique structural and chemical properties .
Mechanism of Action
Target of Action
N-Phenyl-[1,1’:4’,1’‘-terphenyl]-4-amine, also known as 4-Anilino-1,1’:4’,1’'-terphenyl, is a type of terphenyl compound . Terphenyls are aromatic hydrocarbons that consist of a central benzene ring substituted with two phenyl groups . They are mainly used in the production of polychlorinated terphenyls, which were formerly used as heat storage and transfer agents . .
Mode of Action
It is known that terphenyl compounds generally interact with their targets through aromatic stacking interactions, given their planar, aromatic structure .
Biochemical Pathways
It is known that terphenyl compounds can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that tertiary amines, such as n-phenyl-[1,1’:4’,1’'-terphenyl]-4-amine, can undergo n-dealkylation through the carbinolamine .
Result of Action
It is known that terphenyl compounds have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
Action Environment
It is known that terphenyl compounds are insoluble in water , which could potentially affect their bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
The central ring of p-terphenyls, such as N-Phenyl-[1,1’:4’,1’‘-terphenyl]-4-amine, is usually modified into more oxidized forms, e.g., para quinone and phenols . These compounds usually exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects
Molecular Mechanism
Given the structural diversity of p-terphenyls, these compounds usually exhibit various biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
Metabolic Pathways
The metabolism of new fentanyl analogs, which are structurally similar to p-terphenyls, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .
Subcellular Localization
The prediction of protein subcellular localization is a well-studied topic in bioinformatics due to its relevance in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine typically involves the nitration of biphenyl, followed by reduction and acetylation to produce N-acetyl-4-aminobiphenyl. This intermediate is then reacted with nitrogen trioxide and benzene to yield the final product . The process is complex, involving multiple steps and requiring precise control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine can be achieved through the separation of polynuclear aromatic hydrocarbons. This method involves the isolation of terphenyls from biphenyl production by-products, followed by purification through sublimation and washing techniques .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and phenols.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include various substituted terphenyls, quinones, and phenols, which have applications in different fields .
Scientific Research Applications
N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine include:
- Ortho-terphenyl
- Meta-terphenyl
- Para-terphenyl
- 1,1’:2’,1’‘-Terphenyl, 4’-phenyl-
Uniqueness
N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-phenyl-4-(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSLLOSYCKNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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